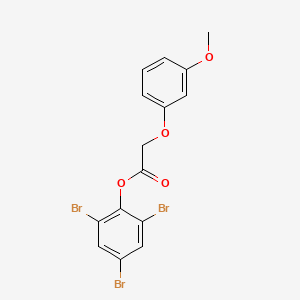

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate

Description

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate is a brominated aromatic ester characterized by a 2,4,6-tribromophenyl group linked to a 2-(3-methoxyphenoxy)acetate moiety.

Properties

IUPAC Name |

(2,4,6-tribromophenyl) 2-(3-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br3O4/c1-20-10-3-2-4-11(7-10)21-8-14(19)22-15-12(17)5-9(16)6-13(15)18/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBOVJIUMOSSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)OC2=C(C=C(C=C2Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate typically involves the following steps:

Bromination of Phenol: Phenol is brominated using bromine in the presence of a catalyst to form 2,4,6-tribromophenol.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenol ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding phenol and acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester linkage.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Hydrolysis: 2,4,6-tribromophenol and 2-(3-methoxyphenoxy)acetic acid.

Scientific Research Applications

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.

Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate involves its interaction with various molecular targets. The bromine atoms on the phenol ring can interact with biological molecules, potentially disrupting their normal function. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing active components that can exert their effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

2,4,6-Tribromophenyl Acetate (CAS 607-95-4)

- Structure : Simple acetate ester with a 2,4,6-tribromophenyl group (C₈H₅Br₃O₂) .

- Properties: Molecular weight: 372.84 g/mol. Solubility: Sparingly soluble in chloroform, slightly in ethyl acetate/methanol. Stability: Requires storage at -20°C .

- Comparison: The absence of the 3-methoxyphenoxy group in this compound reduces steric hindrance and electronic complexity. The bromine atoms enhance lipophilicity, making it less polar than derivatives with oxygen-rich substituents.

Methyl 2-(3-Methoxyphenoxy)acetate (CAS 81720-20-9)

- Structure: Methyl ester with a 3-methoxyphenoxy-acetate group .

- Properties: Molecular weight: Not explicitly stated but estimated at ~210 g/mol (C₁₀H₁₂O₄). Solubility: Likely higher in polar solvents due to the smaller methyl ester group.

- Comparison : The methyl ester group increases volatility and solubility in organic solvents compared to the bulky tribromophenyl ester. The 3-methoxy group may enhance resonance stabilization, influencing reactivity in substitution reactions.

tert-Butyl 2-(3-Formylphenoxy)acetate (CAS 147593-90-6)

- Structure: tert-Butyl ester with a 3-formylphenoxy group (C₁₃H₁₆O₄) .

- Properties :

- Molecular weight: 236.26 g/mol.

- Reactivity: The formyl group introduces electrophilic character, making it reactive toward nucleophiles.

- The formyl group contrasts with the electron-donating methoxy group in the target compound, altering electronic effects in synthetic pathways.

Trimethylsilyl 2-(2,4,5-Trichlorophenoxy)acetate (CAS 34113-75-2)

- Structure: Trimethylsilyl ester with a trichlorophenoxy group .

- Properties :

- Molecular weight: ~300–350 g/mol (estimated).

- Stability: The silyl ester may enhance hydrolytic stability under acidic conditions.

- Comparison: Chlorine substituents (vs. bromine) reduce molecular weight and polarizability but maintain electron-withdrawing effects. The trimethylsilyl group improves solubility in non-polar media compared to aromatic esters.

Physicochemical Properties and Stability

*MP = methoxyphenoxy; FP = formylphenoxy; TCP = trichlorophenoxy; TMS = trimethylsilyl.

Biological Activity

2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a tribrominated phenyl group and a methoxy-substituted phenoxy moiety, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example, derivatives of brominated phenols have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Studies have demonstrated that brominated phenolic compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The proposed mechanism includes the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cyclin-Dependent Kinases (CDKs) : The compound may inhibit CDK activity, which is crucial for cell cycle progression.

- Reactive Oxygen Species (ROS) : It is suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

- Cytotoxicity Assay : A study investigated the cytotoxic effects of various brominated compounds on cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation at low concentrations.

- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective at concentrations lower than those typically used in clinical settings.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.